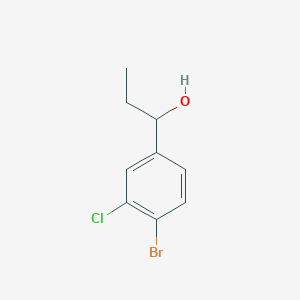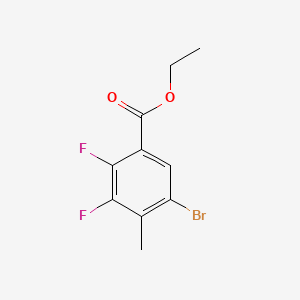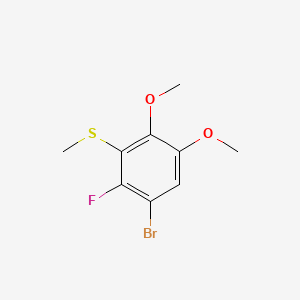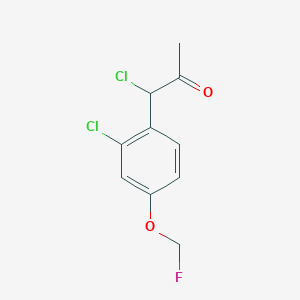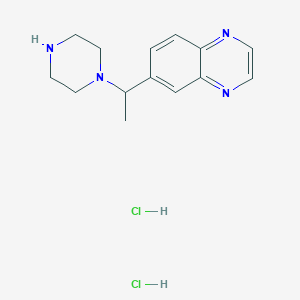
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is a quinoxaline derivative that has garnered attention due to its versatile applications in various fields such as chemistry, biology, and medicine. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl typically involves the condensation of o-phenylenediamine with α-diketones. This reaction can be carried out under acidic conditions to yield the quinoxaline core structure .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olaquindox: Another quinoxaline derivative with antimicrobial properties.
Echinomycin: Known for its anticancer activity.
Atinoleutin: Exhibits both antimicrobial and anticancer properties.
Uniqueness
6-(1-(Piperazin-1-YL)ethyl)quinoxaline 2HCl is unique due to its specific piperazine moiety, which enhances its biological activity and makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness compared to other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C14H20Cl2N4 |
|---|---|
Molekulargewicht |
315.2 g/mol |
IUPAC-Name |
6-(1-piperazin-1-ylethyl)quinoxaline;dihydrochloride |
InChI |
InChI=1S/C14H18N4.2ClH/c1-11(18-8-6-15-7-9-18)12-2-3-13-14(10-12)17-5-4-16-13;;/h2-5,10-11,15H,6-9H2,1H3;2*1H |
InChI-Schlüssel |
XKNIZSUORWNJJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=NC=CN=C2C=C1)N3CCNCC3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


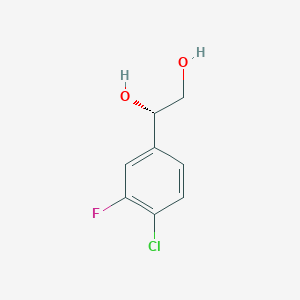


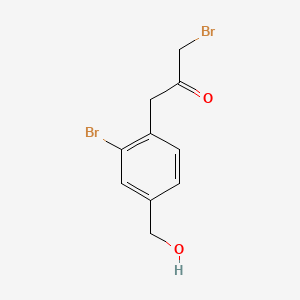
![1,6-Pyrenediamine, N1,N6-bis[4-(1,1-dimethylethyl)phenyl]-N1,N6-bis(2-methylphenyl)-](/img/structure/B14040063.png)
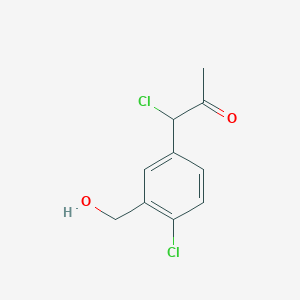
![3-Chloropyrido[3,2-C]pyridazin-6-OL](/img/structure/B14040077.png)
![(2E)-4-{[4-(1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid](/img/structure/B14040082.png)

